3-Formylbenzoic acid
Overview
Description
3-Formylbenzoic acid, also known as 3-carboxybenzaldehyde or isophthalaldehydic acid, is an aromatic aldehyde with the molecular formula C₈H₆O₃. It is a polar compound that features both a formyl group (-CHO) and a carboxyl group (-COOH) attached to a benzene ring. This compound is of significant interest in organic chemistry due to its versatile reactivity and applications in various fields .
Mechanism of Action
Target of Action
3-Formylbenzoic acid, also known as 3-Carboxybenzaldehyde or Isophthalaldehydic acid , is a polar aromatic aldehydeIt’s known to be used in various chemical reactions and syntheses .
Mode of Action
It’s known to participate in chemical reactions as a reagent, contributing its formyl and carboxy groups . In these reactions, it interacts with other molecules, leading to changes in their structure and properties.
Biochemical Pathways
This compound has been used in the synthesis of various compounds. For instance, it’s used in the synthesis of 3-hydroxymethylbenzoic acid via reduction . It’s also used in the synthesis of bicyclic cis-2-azetidinone derivatives via Ugi 4-centre 3-component reaction . These reactions indicate that this compound can affect multiple biochemical pathways, leading to the production of various downstream compounds.
Pharmacokinetics
Its solubility in methanol suggests that it may have good bioavailability when administered in suitable formulations
Result of Action
The molecular and cellular effects of this compound’s action largely depend on the specific reactions it’s involved in. For example, in the synthesis of 3-hydroxymethylbenzoic acid, it contributes to the formation of a new compound with different properties .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility can be affected by the solvent used, which in turn can impact its reactivity and efficacy in chemical reactions . Its stability might also be affected by factors such as temperature, pH, and presence of other chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Formylbenzoic acid can be synthesized through several methods. One common approach involves the oxidation of 3-methylbenzoic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). Another method includes the formylation of benzoic acid derivatives using formylating agents like dichloromethyl methyl ether (Cl₂CHOMe) in the presence of a Lewis acid catalyst .
Industrial Production Methods: In industrial settings, this compound is often produced via the oxidation of 3-methylbenzoic acid using environmentally friendly oxidants. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 3-Formylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxyl group, resulting in the formation of 3-carboxybenzoic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group, yielding 3-hydroxymethylbenzoic acid.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution: Nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation
Major Products:
Oxidation: 3-Carboxybenzoic acid.
Reduction: 3-Hydroxymethylbenzoic acid.
Substitution: Various substituted benzoic acids depending on the substituent introduced
Scientific Research Applications
3-Formylbenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active compounds, such as enzyme inhibitors and receptor antagonists.
Medicine: It is involved in the development of drugs for treating various diseases, including cancer and infectious diseases.
Industry: It is used in the production of dyes, pigments, and polymers
Comparison with Similar Compounds
4-Formylbenzoic acid: Similar structure but with the formyl group at the para position.
2-Formylbenzoic acid: Similar structure but with the formyl group at the ortho position.
3-Hydroxymethylbenzoic acid: Similar structure but with a hydroxymethyl group instead of a formyl group
Uniqueness: 3-Formylbenzoic acid is unique due to the position of the formyl group at the meta position, which influences its reactivity and the types of reactions it undergoes. This positional difference can lead to variations in the compound’s chemical and biological properties compared to its isomers .
Properties
IUPAC Name |
3-formylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O3/c9-5-6-2-1-3-7(4-6)8(10)11/h1-5H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHDNUPHSDMOGCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0060696 | |
Record name | Benzoic acid, 3-formyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0060696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
619-21-6 | |
Record name | 3-Formylbenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=619-21-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | m-Formyl benzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619216 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 3-formyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, 3-formyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0060696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-formylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.624 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-CARBOXYBENZALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HB95GRM95D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 3-formylbenzoic acid (3-FBA) of interest in enzyme engineering?
A: 3-FBA is an aromatic aldehyde that presents a challenge for wild-type transketolase (TK) enzymes, which generally show low activity towards such substrates. Engineering TK to accept 3-FBA broadens the enzyme's substrate scope, enabling the synthesis of novel, valuable compounds like chiral amino alcohols. []
Q2: How does 3-FBA interact with transketolase, and how do mutations affect this interaction?
A: Kinetic studies using 3-FBA and its structural isomer, 4-formylbenzoic acid (4-FBA), revealed that the binding affinity and orientation of the aromatic aldehyde within the TK active site are critical for reaction rate. [] Mutations at specific residues, such as S385 and R358, have been shown to improve the enzyme's activity towards 3-FBA, likely by enhancing these interactions. [] Computational modeling supports the role of these mutations in improving substrate binding. []
Q3: What is the significance of engineering transketolase to accept both 3-FBA and pyruvate?
A: Transketolase catalyzes the transfer of a C2-ketol unit from a donor substrate, typically a ketose sugar, to an acceptor aldehyde. Engineering TK to utilize pyruvate as a donor, alongside 3-FBA as an acceptor, expands the reaction possibilities beyond what is possible with natural substrates. This simultaneous optimization of both donor and acceptor specificities is key to unlocking the potential of TK for synthesizing diverse, high-value products. [, , ]
Q4: What challenges remain in using engineered transketolase with 3-FBA for the synthesis of chiral amino alcohols?
A: While engineered TK variants show improved activity towards 3-FBA, coupling this reaction with a subsequent transamination step to yield amino alcohols has proven difficult. Studies suggest that the dihydroxy ketone product formed by TK's action on 4-FBA might be unable to efficiently access the active site of certain transaminases. [] Further engineering of either the TK or transaminase, or exploring alternative transaminases, might be necessary to overcome this bottleneck.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.